molecular formula C14H23N7O2 B420982 4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine

4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine

Cat. No.: B420982
M. Wt: 321.38g/mol
InChI Key: JBWKSDUANUQBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine is a heterocyclic compound with the molecular formula C14H23N7O2 and a molecular weight of 321.37812 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with nitro and piperazinyl groups, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl groups enhance the compound’s ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both nitro and piperazinyl groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C14H23N7O2

Molecular Weight

321.38g/mol

IUPAC Name

4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine

InChI

InChI=1S/C14H23N7O2/c1-17-3-7-19(8-4-17)13-12(21(22)23)14(16-11-15-13)20-9-5-18(2)6-10-20/h11H,3-10H2,1-2H3

InChI Key

JBWKSDUANUQBDV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C(=NC=N2)N3CCN(CC3)C)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC=N2)N3CCN(CC3)C)[N+](=O)[O-]

Origin of Product

United States

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